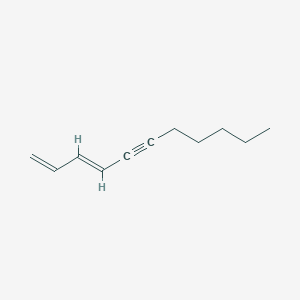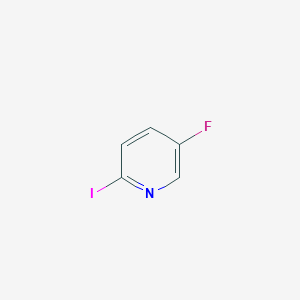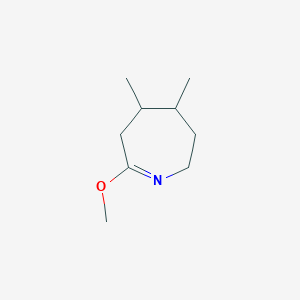
7-methoxy-4,5-dimethyl-3,4,5,6-tetrahydro-2H-azepine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-methoxy-4,5-dimethyl-3,4,5,6-tetrahydro-2H-azepine, also known as MDA19, is a synthetic compound that has been extensively studied due to its potential therapeutic applications. MDA19 belongs to the class of compounds known as selective CB2 agonists, which selectively activate the cannabinoid receptor CB2 without activating the CB1 receptor, which is responsible for the psychoactive effects of marijuana.
作用機序
7-methoxy-4,5-dimethyl-3,4,5,6-tetrahydro-2H-azepine selectively activates the CB2 receptor, which is primarily expressed in immune cells and has been implicated in a variety of physiological processes, including inflammation, pain, and immune function. Activation of the CB2 receptor by this compound leads to a reduction in inflammation and a decrease in the proliferation of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including the induction of apoptosis (programmed cell death) in cancer cells, the inhibition of inflammatory cytokine production, and the modulation of immune function.
実験室実験の利点と制限
One advantage of using 7-methoxy-4,5-dimethyl-3,4,5,6-tetrahydro-2H-azepine in lab experiments is its selectivity for the CB2 receptor, which allows researchers to study the specific effects of CB2 activation without the confounding effects of CB1 activation. However, one limitation of using this compound is its relatively low potency compared to other CB2 agonists, which may require higher concentrations to achieve the desired effects.
将来の方向性
There are a number of potential future directions for research on 7-methoxy-4,5-dimethyl-3,4,5,6-tetrahydro-2H-azepine, including:
1. Further studies on the anti-inflammatory effects of this compound, particularly in the context of autoimmune diseases such as multiple sclerosis.
2. Studies on the potential use of this compound as a cancer therapy, including investigations into its efficacy in combination with other anti-cancer drugs.
3. Studies on the effects of this compound on neurodegenerative disorders such as Alzheimer's disease, which have been linked to inflammation and immune dysfunction.
4. Development of more potent and selective CB2 agonists based on the structure of this compound, which could have potential therapeutic applications in a variety of diseases.
合成法
7-methoxy-4,5-dimethyl-3,4,5,6-tetrahydro-2H-azepine can be synthesized through a multistep process that involves the reaction of 4,5-dimethyl-2-nitrobenzaldehyde with 2-aminoethanol, followed by reduction of the resulting imine with sodium borohydride. The resulting amine is then reacted with 7-methoxy-1-tetralone in the presence of a Lewis acid catalyst to yield this compound.
科学的研究の応用
7-methoxy-4,5-dimethyl-3,4,5,6-tetrahydro-2H-azepine has been studied extensively for its potential therapeutic applications in a variety of diseases, including cancer, inflammation, and neurodegenerative disorders. Studies have shown that this compound has anti-inflammatory effects, which could be useful in the treatment of inflammatory diseases such as rheumatoid arthritis. This compound has also been shown to have anti-cancer effects, particularly in breast and prostate cancer cells, and may have potential as a cancer therapy.
特性
| 165385-47-7 | |
分子式 |
C9H17NO |
分子量 |
155.24 g/mol |
IUPAC名 |
7-methoxy-4,5-dimethyl-3,4,5,6-tetrahydro-2H-azepine |
InChI |
InChI=1S/C9H17NO/c1-7-4-5-10-9(11-3)6-8(7)2/h7-8H,4-6H2,1-3H3 |
InChIキー |
NBSYCBLSHAKWDV-UHFFFAOYSA-N |
SMILES |
CC1CCN=C(CC1C)OC |
正規SMILES |
CC1CCN=C(CC1C)OC |
同義語 |
2H-Azepine,3,4,5,6-tetrahydro-7-methoxy-4,5-dimethyl-(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


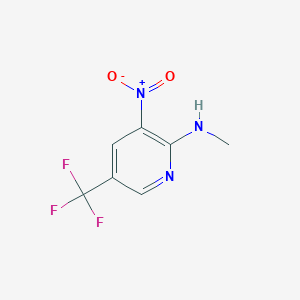
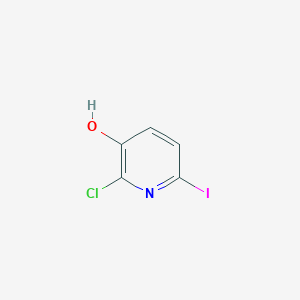

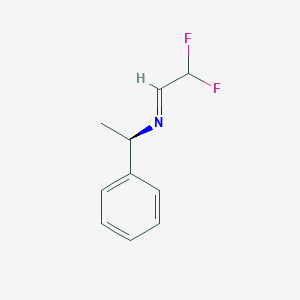
![(R)-1-[(1S)-2-(Dicyclohexylphosphino)ferrocenyl]ethyldicyclohexylphosphine](/img/structure/B64514.png)
![Pyrrolo[1,2-a]pyrazine-8-carbaldehyde](/img/structure/B64523.png)
![N-[4-[[5-[1-(3-chlorophenyl)-4-methoxy-5-phenyldiazenylpyrazol-3-yl]-1,3,4-oxadiazol-2-yl]methylsulfamoyl]phenyl]acetamide](/img/structure/B64524.png)
